molecular formula C9H12N2O2 B3031124 (3-nitrophenyl)-N,N-dimethylmethanamine CAS No. 15184-95-9

(3-nitrophenyl)-N,N-dimethylmethanamine

Cat. No.: B3031124
CAS No.: 15184-95-9
M. Wt: 180.2 g/mol
InChI Key: IGGSKKPPZAJIFN-UHFFFAOYSA-N
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Description

(3-nitrophenyl)-N,N-dimethylmethanamine is an organic compound that features a nitro group attached to a phenyl ring, which is further connected to a dimethylmethanamine group

Scientific Research Applications

(3-nitrophenyl)-N,N-dimethylmethanamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Safety and Hazards

3-Nitrophenol is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 according to the safety data sheet . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . The potential of (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal (NDPP) as a potential antiviral agent for hepatitis B (HBV) and C (HCV) viruses management was investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitrophenyl)-N,N-dimethylmethanamine typically involves the nitration of a phenyl ring followed by the introduction of the dimethylmethanamine group. One common method is as follows:

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Introduction of Dimethylmethanamine Group: The nitrated phenyl compound is then reacted with dimethylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3-nitrophenyl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: (3-aminophenyl)-N,N-dimethylmethanamine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives.

Mechanism of Action

The mechanism of action of (3-nitrophenyl)-N,N-dimethylmethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    (4-nitrophenyl)-N,N-dimethylmethanamine: Similar structure but with the nitro group at the para position.

    (2-nitrophenyl)-N,N-dimethylmethanamine: Similar structure but with the nitro group at the ortho position.

    (3-nitrophenyl)-N,N-diethylmethanamine: Similar structure but with diethyl groups instead of dimethyl groups.

Uniqueness

(3-nitrophenyl)-N,N-dimethylmethanamine is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. The meta position of the nitro group can lead to different electronic and steric effects compared to the ortho and para positions, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

N,N-dimethyl-1-(3-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-10(2)7-8-4-3-5-9(6-8)11(12)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGSKKPPZAJIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308688
Record name Dimethyl-(3-nitrobenzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15184-95-9
Record name NSC207807
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl-(3-nitrobenzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-nitrobenzyl bromide (10, 1.67 g, 7.73 mmol) and N,N-dimethylamine (4.25 mL, 2M in THF) in anhydrous THF (30 mL) was heated at 40° C. overnight. The reaction mixture was diluted with 1N HCl (30 mL, aq.), the aqueous layer separated, and extracted with EtOAc (30 mL). The pH of the aqueous layer was then adjusted to 9 using saturated Na2CO3 (aq.) and the aqueous layer was extracted with EtOAc (50 mL). The organic layer was washed with water (40 mL), brine (40 mL), and dried over Na2SO4. The solids were filtered and the filtrate was concentrated on a rotavap to give 11 (1.2 g).
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

A solution of m-nitro-α-bromotoluene (3.2 g) in dimethylformamide (50 ml) was added dropwise to a solution of dimethylamine hydrochloride (1.45 g) and triethylamine (4.36 ml) in dimethylformamide (50 ml). The reaction mixture was stirred at room temperature for 1 h and then its temperature was raised to 50° C., at which it was stirred for 3 h. The reaction mixture was distilled under reduced pressure, water was added to the residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried with anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=2:1) to give 2.56 g of the titled compound (yield, 96%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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